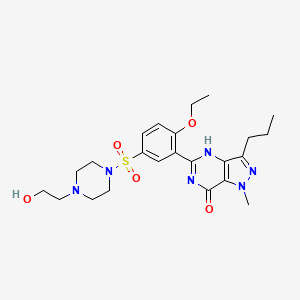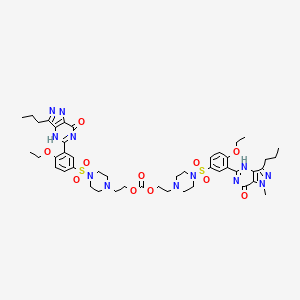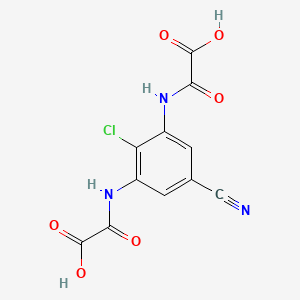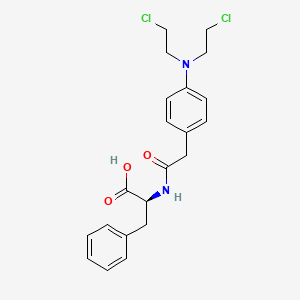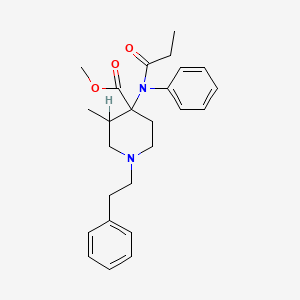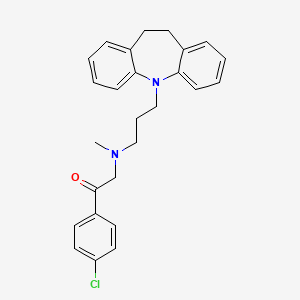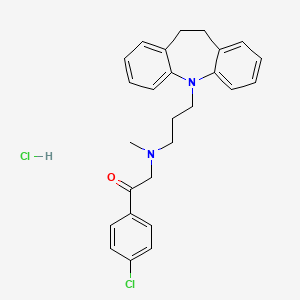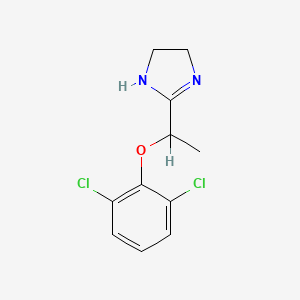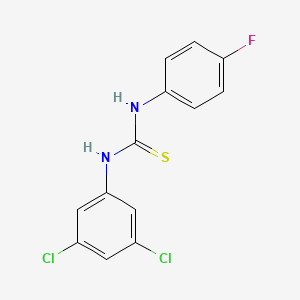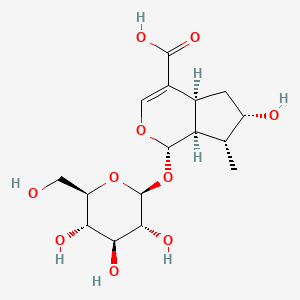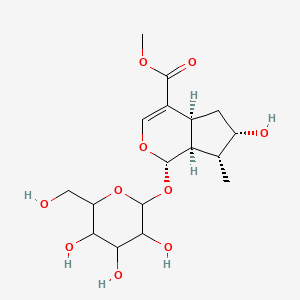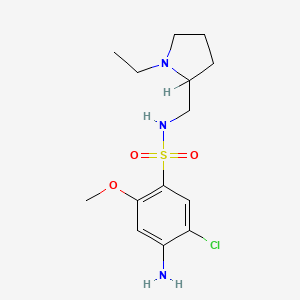
Lorapride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lorapride is a centrally acting sulfonamide compound known for its pharmacodynamic properties, particularly in the treatment of ulcers . It has been studied for its effects on various biological systems and its potential therapeutic applications.
Preparation Methods
The synthesis of Lorapride involves several steps, including the use of high-performance liquid chromatography (HPLC) for its determination in biological fluids . The synthetic routes and reaction conditions for this compound are complex and require precise control to ensure the purity and efficacy of the final product. Industrial production methods often involve large-scale synthesis with stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Lorapride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the sulfonamide group and other functional groups present in the molecule .
Scientific Research Applications
Lorapride has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying sulfonamide reactions and mechanisms. In biology, this compound’s effects on cellular processes and its potential as a therapeutic agent are of significant interest. In medicine, it is primarily investigated for its role in treating ulcers and other gastrointestinal conditions. Industrial applications include its use in the development of new pharmaceuticals and as a reference compound in analytical chemistry .
Mechanism of Action
The mechanism of action of Lorapride involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved in this compound’s action are still under investigation, but it is known to affect the central nervous system and gastrointestinal tract .
Comparison with Similar Compounds
Lorapride is unique among sulfonamide compounds due to its specific pharmacodynamic properties and therapeutic applications. Similar compounds include other sulfonamides used in medicine, such as sulfamethoxazole and sulfasalazine. These compounds share some structural similarities with this compound but differ in their specific effects and applications. This compound’s uniqueness lies in its central action and its potential for treating gastrointestinal conditions .
Properties
CAS No. |
68677-06-5 |
|---|---|
Molecular Formula |
C14H22ClN3O3S |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H22ClN3O3S/c1-3-18-6-4-5-10(18)9-17-22(19,20)14-7-11(15)12(16)8-13(14)21-2/h7-8,10,17H,3-6,9,16H2,1-2H3 |
InChI Key |
YSWVLPFCGJOQQA-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNS(=O)(=O)C2=C(C=C(C(=C2)Cl)N)OC |
Canonical SMILES |
CCN1CCCC1CNS(=O)(=O)C2=C(C=C(C(=C2)Cl)N)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
68677-06-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-chloro-N(1)-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxysulfanilamide lorapride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


